molecular formula C31H45ClN2O10 B1670638 Dilazep dihydrochloride CAS No. 20153-98-4

Dilazep dihydrochloride

货号: B1670638
CAS 编号: 20153-98-4
分子量: 641.1 g/mol
InChI 键: YLKCJCKBCGPGER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 地拉zep的合成涉及双-(3-羟丙基)-乙二胺与1-溴-3-氯丙烷反应生成高哌嗪。 然后将该中间体与3,4,5-三甲氧基苯甲酰氯酯化,生成地拉zep .

工业生产方法: 地拉zep二盐酸盐的工业生产方法通常涉及使用与上述相同的化学反应进行大规模合成。 该工艺针对产率和纯度进行了优化,确保最终产品符合药典标准。

反应类型:

常用试剂和条件:

    氧化: 常用的氧化剂,如过氧化氢或高锰酸钾。

    还原: 还原剂,如硼氢化钠或氢化铝锂。

    取代: 酯化通常涉及酰氯等试剂和吡啶等碱。

主要产物: 地拉zep合成中酯化反应的主要产物是酯化化合物本身,即地拉zep .

科学研究应用

Diabetic Nephropathy

Recent studies have highlighted the effectiveness of dilazep dihydrochloride in managing diabetic nephropathy. A study involving Otsuka Long-Evans Tokushima fatty rats demonstrated that dilazep significantly reduced urinary protein excretion and glomerulosclerosis, indicating its potential as a therapeutic agent for diabetic patients suffering from kidney complications .

  • Case Study Summary:
    • Model: OLETF rats (Type 2 diabetes)
    • Dosage: Administered dilazep hydrochloride reduced proteinuria.
    • Outcome: Prevention of glomerulosclerosis and tubular atrophy.

Ischemic Heart Disease

Dilazep has been utilized in patients with ischemic heart disease due to its ability to enhance coronary blood flow. Its vasodilatory effects help alleviate symptoms associated with coronary artery disease by improving tissue perfusion .

  • Clinical Findings:
    • Patients receiving dilazep showed improved exercise tolerance and reduced angina episodes.
    • A study reported that dilazep administration improved hemodynamic parameters in patients with coronary artery disease.

Oncology Applications

Recent investigations have identified dilazep as a potential inhibitor of GATA2, a transcription factor implicated in various cancers, including prostate cancer. In vitro studies demonstrated that dilazep effectively inhibited GATA2-dependent pathways, leading to reduced tumor cell proliferation .

  • Research Highlights:
    • In Vitro Studies: Dilazep exhibited cytotoxic effects on prostate cancer cell lines.
    • Mechanism: Inhibition of GATA2 recruitment to chromatin.
    • Preclinical Model: Patient-derived xenograft models confirmed its anticancer activity.

Renal Hemodynamics

Dilazep's effects on renal blood flow were studied through experiments involving isolated renal arterioles. The compound displayed a biphasic response: initially causing vasoconstriction followed by vasodilation mediated through adenosine receptor modulation .

  • Experimental Observations:
    • Initial constriction of afferent and efferent arterioles.
    • Subsequent dilation correlated with increased renal blood flow.
Phase Effect on Arterioles Mechanism
Early PhaseVasoconstriction (5% decrease)A1 receptor activation
Later PhaseVasodilation (20% increase)A2 receptor activation

生物活性

Dilazep dihydrochloride is a compound primarily recognized for its role as an adenosine reuptake inhibitor and its therapeutic applications in cardiovascular and renal diseases. This article presents a detailed overview of its biological activities, supported by research findings, data tables, and case studies.

Dilazep functions primarily by inhibiting the uptake of adenosine, leading to an increase in extracellular adenosine concentrations. This mechanism plays a crucial role in its vasodilatory effects on coronary and cerebral vessels, as well as its antiplatelet properties. The compound has been shown to enhance blood flow in ischemic tissues and reduce platelet aggregation, making it beneficial in various clinical scenarios.

Pharmacological Effects

  • Vasodilation : Dilazep is known to induce vasodilation in coronary and renal arteries. Studies have demonstrated that it causes a biphasic response in renal arterioles, initially constricting and then dilating them over time . This effect is mediated through adenosine receptor activation (A1 and A2 receptors), which influences vascular tone and blood flow dynamics.
  • Antiplatelet Activity : As an antiplatelet agent, dilazep reduces the expression of tissue factor in endothelial cells and monocytes, thereby inhibiting thrombus formation . Its efficacy in preventing platelet aggregation has been documented in various animal models and clinical settings.
  • Nephroprotective Effects : In studies involving diabetic nephropathy models, dilazep significantly reduced urinary protein excretion and prevented glomerulosclerosis and tubular atrophy . These findings suggest its potential role in protecting renal function in diabetic patients.

Case Studies

Case Study 1: Diabetic Nephropathy
In a study utilizing OLETF rats (a model for type 2 diabetes), dilazep administration was associated with reduced levels of N-acetyl-beta-D-glucosaminidase (NAG) activity, indicating a protective effect against kidney damage due to diabetes. The treatment resulted in lower urinary protein levels and improved histological outcomes, highlighting its therapeutic potential for diabetic nephropathy .

Case Study 2: Ischemic Heart Disease
A clinical trial assessed the effects of dilazep on patients with ischemic heart disease. The results indicated significant improvements in coronary blood flow and reductions in angina episodes compared to placebo groups. Patients reported enhanced quality of life due to reduced symptoms associated with myocardial ischemia .

Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Reduced urinary protein excretion and NAG activity in diabetic nephropathy model.
Demonstrated biphasic vasodilatory effects on renal arterioles; initial constriction followed by dilation.
Inhibition of platelet aggregation and tissue factor expression; potential use as an antithrombotic agent.
Impact on plasma P-selectin levels in patients with IgA nephropathy; implications for renal inflammation.
Prevention of edema formation in cerebral ischemia models; supportive evidence for neuroprotective effects.

化学反应分析

Radical Scavenging Activity

Research indicates that dilazep exhibits significant radical scavenging properties. A study conducted by Yoshinaka et al. demonstrated that dilazep can inhibit chemiluminescence in a xanthine oxidase/acetaldehyde system, indicating its ability to scavenge free radicals effectively. The inhibition was dose-dependent, with an IC50 value of approximately 2.9×105M2.9\times 10^{-5}M .

Key Findings:

  • Dilazep does not affect xanthine oxidase activity but inhibits the production of reactive oxygen species (ROS).

  • It acts similarly to other known radical scavengers, suggesting potential neuroprotective effects against oxidative stress.

Inhibition of Nucleoside Transport

Dilazep has been identified as an inhibitor of nucleoside transport, which plays a crucial role in cellular uptake mechanisms. This inhibition affects various physiological processes, including cell proliferation and apoptosis .

Mechanism:

  • By inhibiting nucleoside transporters, dilazep can alter the availability of adenosine in the extracellular space, thus influencing cellular signaling pathways related to inflammation and cell cycle regulation.

Effects on Cell Cycle Progression

In vitro studies have shown that dilazep affects the cell cycle of mesangial cells by inhibiting the transition from G1 to S phase. The results indicated a significant decrease in DNA synthesis rates in cells treated with dilazep compared to untreated controls .

Time (h)G0/G1 Phase (%)S Phase (%)Observations
126.8-2.2Initial increase in G0/G1
2413.9-9.6Continued suppression of S phase
4876.5-18.9Significant inhibition observed

These findings suggest that dilazep prolongs the G1 phase while delaying entry into the S phase, indicating its potential use in regulating cell proliferation in pathological conditions .

Stability and Reactivity

This compound is chemically stable under normal conditions but should be kept away from strong oxidizing agents to prevent any hazardous reactions. The compound does not undergo hazardous polymerization and is considered safe for storage under specified conditions .

Decomposition Products

In case of decomposition, dilazep may release harmful products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Toxicological Profile

属性

CAS 编号

20153-98-4

分子式

C31H45ClN2O10

分子量

641.1 g/mol

IUPAC 名称

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C31H44N2O10.ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;/h18-21H,7-17H2,1-6H3;1H

InChI 键

YLKCJCKBCGPGER-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

规范 SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

外观

Solid powder

Key on ui other cas no.

20153-98-4

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Asta C 4898
Biopropazepan Trimethoxybenzoate
C 4898, Asta
Cormelian
Dilazep
Trimethoxybenzoate, Biopropazepan

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilazep dihydrochloride
Reactant of Route 2
Reactant of Route 2
Dilazep dihydrochloride
Reactant of Route 3
Reactant of Route 3
Dilazep dihydrochloride
Reactant of Route 4
Reactant of Route 4
Dilazep dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dilazep dihydrochloride
Reactant of Route 6
Reactant of Route 6
Dilazep dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of dilazep dihydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound exerts its effects primarily through the modulation of various pathways related to platelet function, inflammation, and vascular tone. It demonstrates antiplatelet activity by improving prostanoid metabolism, specifically decreasing the TXB2/6-keto-PGF1α ratio, which indicates a shift towards a less pro-thrombotic state. [] This suggests a potential role in preventing atherosclerosis and thromboembolism. []

Q2: How does this compound affect inflammation?

A2: Studies indicate that this compound exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of TNF-α mRNA in lipopolysaccharide-stimulated RAW 264 cells. [, ] This suppression of NO synthesis is believed to occur through the inhibition of TNF-α expression via adenosine receptors. [, ]

Q3: Does this compound have any impact on cerebral blood flow?

A3: Yes, research in animal models suggests that this compound may offer protection against cerebral ischemia-reperfusion injury. [] It has been shown to reduce neurological symptoms, brain edema, and lipid peroxidation in the brain following ischemia and reperfusion. [] Furthermore, in a canine model of cerebral vasospasm after subarachnoid hemorrhage, intravenous this compound significantly inhibited angiographic vasospasm. []

Q4: How does this compound affect adenosine levels?

A4: this compound is thought to increase the concentration of extracellular adenosine by preventing its absorption into cells. [] This increase in extracellular adenosine is believed to contribute to the drug's vasodilatory and anti-inflammatory effects. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H42N2O8·2HCl, and its molecular weight is 639.57 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: Specific spectroscopic data for this compound is not provided in the provided research articles.

Q7: What is the pharmacokinetic profile of this compound?

A7: Studies in hypertensive patients show that this compound, after a single oral dose, exhibits a mean elimination half-life of 3.04 hours. [] The time to reach maximum absorption (tmax) was found to be 1.40 hours. [] this compound appears to be well-tolerated in doses up to 900 mg daily, with minimal effects on blood pressure and cardiac hemodynamic function. []

Q8: What are the potential clinical applications of this compound based on the research?

A8: Research suggests potential applications in various conditions:

  • Diabetic Nephropathy: this compound shows promise in improving microalbuminuria and potentially preventing the progression of diabetic nephropathy. [, , , ] Studies suggest it might achieve this by reducing urinary podocyte loss [] and preserving anionic charges in the glomerular basement membrane. []
  • IgA Nephropathy: this compound demonstrates positive effects in some patients with IgA nephropathy, particularly those with mild glomerulosclerosis, by reducing proteinuria. []
  • Vertigo and Dizziness: this compound has been investigated for treating vertigo and dizziness, particularly in patients with Meniere's disease and Lermoyez's disease. [, , , , ] Clinical trials suggest it might reduce the frequency and severity of vertigo attacks. []
  • Chronic Renal Failure: Research indicates a potential additive renoprotective effect when this compound is used in combination with AST-120 in some patients with chronic renal failure. []

Q9: What are some potential areas for future research on this compound?

A9: Future research could explore:

  • Combination Therapies: Exploring potential synergistic effects of this compound with other medications, such as renin-angiotensin system inhibitors (RASIs) and AST-120. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。